![molecular formula C18H16O5 B5817623 ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate](/img/structure/B5817623.png)
ethyl 3-oxo-8,9,10,11-tetrahydro-3H-[1]benzofuro[3,2-f]chromene-2-carboxylate
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Overview
Description
Ethyl 3-oxo-8,9,10,11-tetrahydro-3H-1benzofuro[3,2-f]chromene-2-carboxylate is a complex organic compound with a fused heterocyclic structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-oxo-8,9,10,11-tetrahydro-3H-1benzofuro[3,2-f]chromene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the condensation of appropriate starting materials under controlled conditions, followed by cyclization and esterification reactions. Specific reagents and catalysts, such as methanesulfonic acid (MsOH) under reflux in methanol (MeOH), are often employed to facilitate these transformations .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques, such as chromatography, can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-oxo-8,9,10,11-tetrahydro-3H-1benzofuro[3,2-f]chromene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce carbonyl groups to alcohols or other reduced forms.
Substitution: This reaction can replace specific atoms or groups within the molecule with different ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles for substitution reactions. Reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile employed.
Scientific Research Applications
Ethyl 3-oxo-8,9,10,11-tetrahydro-3H-1benzofuro[3,2-f]chromene-2-carboxylate has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and pharmacological studies.
Mechanism of Action
The mechanism of action of ethyl 3-oxo-8,9,10,11-tetrahydro-3H-1benzofuro[3,2-f]chromene-2-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, such as enzyme activity or signal transduction pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to ethyl 3-oxo-8,9,10,11-tetrahydro-3H-1benzofuro[3,2-f]chromene-2-carboxylate include other fused heterocyclic compounds, such as:
- Ethyl 5-(2-methyl-2-propanyl)-3-oxo-8,9,10,11-tetrahydro-3H-1benzofuro[3,2-f]chromene-2-carboxylate
- Various indole and chromene derivatives
Uniqueness
The uniqueness of ethyl 3-oxo-8,9,10,11-tetrahydro-3H-1benzofuro[3,2-f]chromene-2-carboxylate lies in its specific fused ring structure, which imparts distinct chemical and physical properties
Properties
IUPAC Name |
ethyl 3-oxo-8,9,10,11-tetrahydro-[1]benzofuro[3,2-f]chromene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16O5/c1-2-21-17(19)12-9-11-14(23-18(12)20)7-8-15-16(11)10-5-3-4-6-13(10)22-15/h7-9H,2-6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VNRXEKXQIXAYKT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC3=C2C4=C(O3)CCCC4)OC1=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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